Tinctorine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

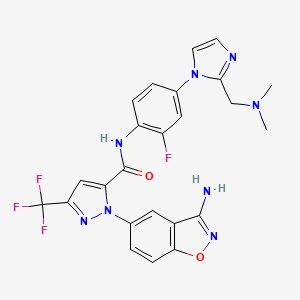

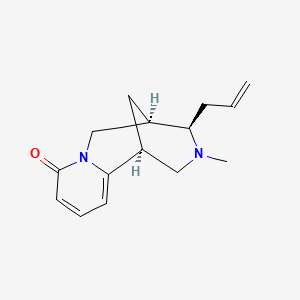

Tinctorine is an alkaloid.

Applications De Recherche Scientifique

Surface and Materials Science

Tin oxide, including tinctorine, is extensively studied for its applications in solid state gas sensors, oxidation catalysts, and transparent conductors. Its unique physical and chemical properties, particularly the dual valency of Sn, make it a suitable material for these applications. The reversible transformation of the surface composition from stoichiometric surfaces with Sn 4+ surface cations to a reduced surface with Sn 2+ surface cations is key to understanding many aspects of SnO2 surface properties (Batzill & Diebold, 2005).

Chemistry and Applications

Tin chemistry, including tinctorine, retains significance due to its diverse applications in various fields such as organic synthesis, medicine, materials chemistry, catalysis, and the environment. The range of applications stems from ongoing research worldwide, highlighting the importance of tin and its compounds across different scientific disciplines (Davies, Gielen, Pannell, & Tiekink, 2008).

Antiproliferative and Anti-Tumor Activity

Recent studies have focused on the antiproliferative activity of tin compounds, including tinctorine, in the context of therapeutic potentials. The screening for antiproliferative potential of organotins reveals significant findings, especially in the context of cancer treatment (Hadjikakou & Hadjiliadis, 2009).

Modulating Properties for Various Applications

Tin dioxide, a related compound, demonstrates significant scientific interest due to its varied physical properties. Its application in gas sensing, lithium batteries, photocatalysis, and other areas is attributed to its stability and activity as a nanomaterial. The ability to tune its physical properties through controlled synthesis and morphological modulation enhances its applications in various fields (Periyasamy & Kar, 2020).

Beneficiation Fundamentals and Plant Practices

The mineral cassiterite, a primary source of tin, has contributed significantly to the understanding of mineral processing fundamentals. The beneficiation of cassiterite has revealed the influence of particle size in gravity concentration and flotation techniques, essential for extracting tin, including tinctorine (Angadi, Sreenivas, Jeon, Baek, & Mishra, 2015).

Hepatoprotective Effects

Research on Coreopsis tinctoria indicates its traditional use for managing diseases like hepatitis. Scientific exploration has demonstrated its hepatoprotective potentials, providing a basis for its medicinal applications (Tsai, Chiu, Chen, Lee, Hao, Hsieh, Kao, & Peng, 2017).

Propriétés

Nom du produit |

Tinctorine |

|---|---|

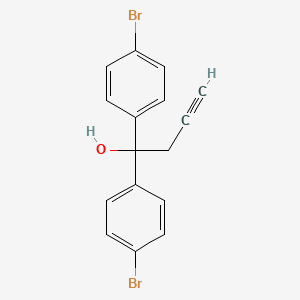

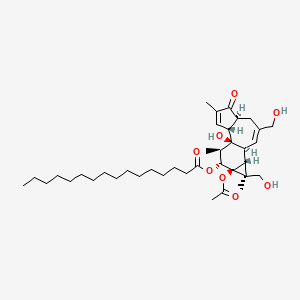

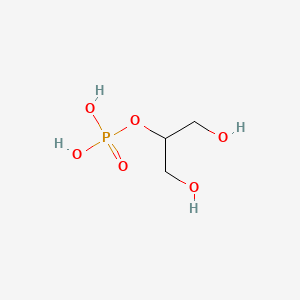

Formule moléculaire |

C15H20N2O |

Poids moléculaire |

244.33 g/mol |

Nom IUPAC |

(1S,9R,10R)-11-methyl-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

InChI |

InChI=1S/C15H20N2O/c1-3-5-13-12-8-11(9-16(13)2)14-6-4-7-15(18)17(14)10-12/h3-4,6-7,11-13H,1,5,8-10H2,2H3/t11-,12+,13+/m0/s1 |

Clé InChI |

VUJISNFQYSHCGH-YNEHKIRRSA-N |

SMILES isomérique |

CN1C[C@@H]2C[C@@H]([C@H]1CC=C)CN3C2=CC=CC3=O |

SMILES canonique |

CN1CC2CC(C1CC=C)CN3C2=CC=CC3=O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.